[2-(Difluoromethyl)-4-fluorophenyl]methanol
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Overview
Description
[2-(Difluoromethyl)-4-fluorophenyl]methanol: is an organic compound with the molecular formula C8H7F3O It is characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethyl)-4-fluorophenyl]methanol typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 4-fluorobenzaldehyde with difluoromethylating agents such as difluoromethyl phenyl sulfone under basic conditions. The reaction proceeds through the formation of a difluoromethylated intermediate, which is subsequently reduced to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [2-(Difluoromethyl)-4-fluorophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of 2-(difluoromethyl)-4-fluorobenzaldehyde or 2-(difluoromethyl)-4-fluorobenzoic acid.
Reduction: Formation of 2-(difluoromethyl)-4-fluorobenzyl alcohol or 2-(difluoromethyl)-4-fluorotoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [2-(Difluoromethyl)-4-fluorophenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of novel materials and pharmaceuticals .
Biology: In biological research, the compound is studied for its potential as a probe for investigating biological pathways and interactions. Its fluorinated groups can enhance the compound’s stability and bioavailability .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its fluorinated groups can impart desirable properties such as increased chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of [2-(Difluoromethyl)-4-fluorophenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
- [2-(Difluoromethyl)-4-fluorobenzaldehyde]
- [2-(Difluoromethyl)-4-fluorobenzoic acid]
- [2-(Difluoromethyl)-4-fluorotoluene]
Comparison: Compared to these similar compounds, [2-(Difluoromethyl)-4-fluorophenyl]methanol is unique due to its methanol moiety, which can influence its reactivity and applications. The presence of the methanol group can enhance the compound’s solubility and facilitate its use in various chemical reactions and applications .
Properties
IUPAC Name |
[2-(difluoromethyl)-4-fluorophenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESSDUXGNJYQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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